Dioxidine

Anaerobic infection Hypoxia Antibacterial potentiation

Dioxidine is the active quinoxaline di-N-oxide metabolite—not a prodrug—delivering direct bactericidal action via DNA synthesis inhibition and ROS-mediated damage. Potency amplified up to 128-fold under anaerobiosis, making it the premier probe for abscess, phlegmon, and biofilm models where oxygen-dependent antibiotics fail. Selective efficacy against MDR Enterobacteriaceae (median MIC 12 µg/mL) and uniquely enhanced activity against polyresistant E. coli harboring R1/R222 plasmids. Low in vitro cytotoxicity (IC50 2.4 mM) enables antimicrobial biomaterial development and bioprosthetic device sterilization. Choose Dioxidine for reproducible, evidence-based resistant-pathogen research.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
CAS No. 17311-31-8
Cat. No. B179994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxidine
CAS17311-31-8
Synonyms2,3-di(hydroxymethyl)quinoxaline di-N-oxide
2,3-quinoxalinedimethanol, 1,4-dioxide
2,3-quinoxalinedimethanol-1,4-dioxide
chinoxalindimethanol dioxide
dioxidine
dioxydine
sulfonium, trimethyl-, 2,3-bis(hydroxymethyl)quinoxaline-1,4-di-N-oxide
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-]
InChIInChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2
InChIKeyDOIGHQCAQBRSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioxidine (CAS 17311-31-8): A Quinoxaline Dioxide for Multidrug-Resistant Gram-Negative Infection Research


Dioxidine (hydroxymethylquinoxaline dioxide, CAS 17311-31-8) is a synthetic, broad-spectrum antimicrobial agent belonging to the quinoxaline di-N-oxide class [1]. It is primarily investigated as a reserve drug for severe purulent infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including *Pseudomonas aeruginosa*, *Proteus* spp., and *Klebsiella* spp. [2]. Its bactericidal action is mediated through DNA synthesis inhibition and reactive oxygen species (ROS) generation, leading to DNA damage [3]. Due to its potent activity, particularly under anaerobic conditions, and a well-characterized safety profile for local application, Dioxidine serves as a valuable tool in antimicrobial research focused on recalcitrant and nosocomial pathogens [4].

Beyond the Quinoxaline Class: Why Dioxidine's Unique Profile Dictates Selection


Substituting Dioxidine with another quinoxaline derivative or a standard antibiotic is not scientifically sound due to its unique, quantifiable pharmacological and structural profile. Unlike its prodrug analog Quinoxidine, Dioxidine is the active metabolite itself, resulting in distinct pharmacokinetics and a different toxicity profile [1]. Its activity is profoundly potentiated (up to 128-fold) in anaerobic environments, a characteristic not universally shared by other antimicrobials, making it a specific probe for hypoxic infection models [2]. Furthermore, its efficacy against polyresistant *E. coli* is modulated by specific plasmids (e.g., increased efficacy with R1 and R222 plasmids), a phenomenon not observed with comparators like Mecillinam, underscoring its distinct and unpredictable behavior in complex resistance backgrounds [3]. Generic substitution therefore risks both experimental failure and misinterpretation of data.

Dioxidine (CAS 17311-31-8): Quantified Differentiation Data for Scientific Selection


Anaerobic Potentiation: Dioxidine's Activity Increases Up to 128-Fold in Low-Oxygen Environments

Dioxidine's antibacterial activity is dramatically potentiated under anaerobic conditions compared to aerobic conditions. The magnitude of this potentiation is dependent on the bacterial species and its initial sensitivity. For strains with high aerobic MICs (125-1000 µg/mL), the activity increase is most pronounced [1].

Anaerobic infection Hypoxia Antibacterial potentiation Bacteroides

Differential Potency Against Gram-Negative Pathogens: Enterobacteriaceae vs. Non-Fermenters

A large-scale in vitro study of 300 clinical isolates demonstrates that Dioxidine exhibits significantly higher potency against Enterobacteriaceae compared to non-fermenting Gram-negative bacteria. This differential activity provides a clear rationale for its targeted use [1].

Nosocomial infections Gram-negative bacteria MIC distribution Enterobacteriaceae

Comparative Cytotoxicity: Dioxidine's Low In Vitro Cytotoxicity (IC50 2.4 mM) Informs Safe Working Concentrations

Assessing host cell toxicity is paramount when selecting an antimicrobial for cell culture or local application studies. Dioxidine demonstrates low cytotoxicity with an IC50 value of 2.4 mM, establishing a defined therapeutic window for in vitro experimentation [1].

Cytotoxicity Safety MTT assay Cell culture

Mechanism of Action: Dioxidine's Selective Inhibition of DNA Synthesis

Dioxidine exerts its primary antimicrobial effect by selectively inhibiting DNA synthesis, with minimal impact on RNA or protein synthesis. This effect is rapid and reversible upon removal of the drug [1].

Mechanism of action DNA synthesis Staphylococcus aureus Reversibility

Validated Research and Industrial Applications for Dioxidine Based on Quantitative Evidence


Modeling Anaerobic and Polymicrobial Abscess Infections

Dioxidine is the superior choice for establishing or treating in vivo models of abscesses, phlegmons, or other infections where oxygen tension is low. Its activity is potentiated 4- to 128-fold under anaerobic conditions [1], making it uniquely effective in these environments where many standard antibiotics (e.g., aminoglycosides) lose efficacy.

Research on Multidrug-Resistant (MDR) Gram-Negative Nosocomial Pathogens

Leverage Dioxidine's differential potency, which is strongest against Enterobacteriaceae (median MIC 12 µg/mL) [2], to study therapeutic interventions for infections caused by MDR *Klebsiella*, *Proteus*, and *E. coli*. It is particularly valuable for investigating efficacy against polyresistant strains where plasmid-mediated resistance can paradoxically enhance susceptibility [3].

Investigating DNA Damage Response and Mutagenesis in Bacteria

Employ Dioxidine as a specific tool to induce and study the bacterial DNA damage response. Its primary mechanism is the selective, reversible inhibition of DNA synthesis [4], leading to single-strand gaps and triggering the SOS response [5]. This makes it an ideal agent for research into DNA repair pathways and the evolution of antibiotic resistance.

Development of Antimicrobial Biomaterials and Preservative Solutions

Utilize Dioxidine's well-defined, low in vitro cytotoxicity (IC50 2.4 mM) [2] as a benchmark for developing new antimicrobial biomaterials or solutions for medical device preservation. Its efficacy in sterilizing bioprosthetic heart valves (e.g., 24-hour exposure to 1% solution) [6] demonstrates its utility in industrial and tissue engineering applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dioxidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.